molecular formula C23H18FN3O3 B2992571 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903283-24-9

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2992571
CAS No.: 903283-24-9
M. Wt: 403.413
InChI Key: ANRHSMLKQSJQEK-UHFFFAOYSA-N
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Description

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
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Biological Activity

The compound 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic derivative within the indolizine family, known for its potential therapeutic applications, particularly in oncology. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and pharmacokinetic profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄FN₃O₂
  • Molecular Weight : 299.29 g/mol

This compound features a fluorinated phenyl group and a methoxybenzoyl moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that This compound exhibits notable anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed its efficacy against various human tumor cell lines.

  • In Vitro Testing : The compound was tested across a panel of over 60 cancer cell lines using the Sulforhodamine B (SRB) assay to determine cytotoxicity. The results indicated:
    • GI50 (Concentration for 50% Growth Inhibition) : Mean value of approximately 15.72 µM.
    • TGI (Concentration for Total Growth Inhibition) : Mean value of approximately 50.68 µM.

Case Study Results

The following table summarizes the activity against specific cancer cell lines:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
Non-Small Cell Lung (HOP-62)12.5340.0070.00
CNS Cancer (SF-539)10.0030.0060.00
Melanoma (MDA-MB-435)20.0055.0080.00
Ovarian Cancer (OVCAR-8)15.0045.0075.00
Prostate Cancer (DU-145)18.0050.0078.00

This data highlights the compound's effectiveness against various cancer types, particularly in lung and CNS cancers.

The biological mechanisms underlying the anticancer effects of this compound involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting proliferation.
  • Inhibition of Angiogenesis : Preliminary studies suggest that it may also inhibit angiogenic factors, reducing tumor vascularization.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : High bioavailability is anticipated due to its lipophilic nature.
  • Distribution : Predicted to distribute widely in tissues due to its molecular structure.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes, although specific pathways require further investigation.
  • Excretion : Primarily through renal pathways; however, detailed studies are necessary to confirm these findings.

Properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHSMLKQSJQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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